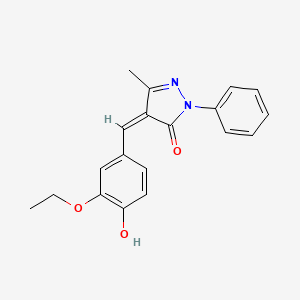

![molecular formula C20H25N3O2 B5505965 N'-[4-(dipropylamino)benzylidene]-2-hydroxybenzohydrazide](/img/structure/B5505965.png)

N'-[4-(dipropylamino)benzylidene]-2-hydroxybenzohydrazide

Overview

Description

N'-[4-(dipropylamino)benzylidene]-2-hydroxybenzohydrazide (DBHA) has been studied as a dynamin GTPase inhibitor with potential applications in cancer treatment. DBHA has shown efficacy in inhibiting actin polymerization, crucial in cancer cell migration and invasion (Yamada et al., 2014).

Synthesis Analysis

The synthesis of DBHA and related compounds involves specific chemical reactions, often resulting in compounds with significant biological activities. These processes typically involve reactions of different benzohydrazide derivatives (Yamada et al., 2014).

Molecular Structure Analysis

The molecular structure of DBHA has been characterized using various spectroscopic methods. Crystallographic studies reveal detailed insights into the conformation and arrangement of the compound's molecular structure (Subashini et al., 2012).

Chemical Reactions and Properties

DBHA's chemical properties are influenced by its structure, particularly the interactions between dynamin and lipid membranes. These interactions play a significant role in its ability to inhibit actin polymerization and affect cellular processes such as migration and invasion (Yamada et al., 2014).

Physical Properties Analysis

The physical properties of DBHA, including its crystal structure and intermolecular interactions, have been studied extensively. These properties are crucial in understanding its behavior in biological systems (Subashini et al., 2012).

Chemical Properties Analysis

DBHA's chemical properties, such as its reactivity and stability, are vital for its biological activity and potential therapeutic applications. Its interactions with other molecules, especially in a biological context, are crucial for understanding its mechanism of action (Yamada et al., 2014).

Scientific Research Applications

Synthesis and Biological Screening

- A study on Schiff base compounds, including N'-substituted benzohydrazide derivatives, highlighted their synthesis, characterization, and diverse biological screenings. These compounds exhibited significant biological activities such as antibacterial, antifungal, antioxidant, and cytotoxic activities. Their interaction with salmon sperm DNA suggested a binding propensity via intercalation mode, indicating potential applications in bioactive molecule research (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Antimicrobial and Antifungal Activities

- Research on p-hydroxybenzohydrazide derivatives showed significant antimycobacterial activity against M. tuberculosis strains. The study emphasized the importance of the p-hydroxybenzohydrazide ring and substituted thiazoline ring for antimicrobial activity, with several compounds identified as potent antimycobacterial agents (Bhole & Bhusari, 2009).

- Another study on benzothiazole derivatives with hydrazone moiety synthesized new compounds that exhibited anticandidal activity against various Candida strains, including fluconazole-resistant ones. This underscores their potential as anticandidal agents (Yurttaş, Kaplancıklı, Göger, & Demirci, 2016).

Interaction with Human Serum Albumin

- The thermodynamic properties of the site-selective binding of a bromo-hydrazone derivative and its unsubstituted analogue to human serum albumin (HSA) were studied. The presence of a bromine atom enhanced the binding strength and stability of the complex with HSA, suggesting implications for drug design and delivery systems (Tong, Tian, Liu, & Jiang, 2015).

Anticancer Activity

- Benzothiazole acylhydrazones were synthesized and evaluated for their anticancer activity. Some compounds showed promising anticancer potential against various cancer cell lines, highlighting the relevance of structural modifications on the benzothiazole scaffold for modulating antitumor properties (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).

Mechanism of Action

Future Directions

The future directions for the study of “N’-[4-(dipropylamino)benzylidene]-2-hydroxybenzohydrazide” could involve further exploration of its mechanism of action, particularly its role as a dynamin GTPase inhibitor . Additionally, more research could be done to determine its synthesis process and physical and chemical properties. As always, safety should be a priority in all future research involving this compound.

properties

IUPAC Name |

N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-3-13-23(14-4-2)17-11-9-16(10-12-17)15-21-22-20(25)18-7-5-6-8-19(18)24/h5-12,15,24H,3-4,13-14H2,1-2H3,(H,22,25)/b21-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUHGODIHLYTGB-RCCKNPSSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3a,8b-dihydroxy-2-phenyl-3-(trifluoroacetyl)-3a,8b-dihydro-4H-indeno[1,2-b]furan-4-one](/img/structure/B5505883.png)

![5-[(4-nitrobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5505888.png)

![1-[4,5-bis(dimethylamino)-1-naphthyl]ethanone](/img/structure/B5505893.png)

![2-{3-oxo-3-[rel-(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5505919.png)

![1-(4-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5505934.png)

![N-[4-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)phenyl]acetamide](/img/structure/B5505942.png)

![1-(2-{[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]carbonyl}phenyl)ethanone](/img/structure/B5505949.png)

![6-[4-(3-methylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5505957.png)

![3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenol](/img/structure/B5505961.png)

![N-ethyl-4-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B5505975.png)

![N~3~-[2-fluoro-4-(trifluoromethyl)benzyl]-1,3-piperidinedicarboxamide](/img/structure/B5505978.png)

![6-(pyrrolidin-1-ylmethyl)-4-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5505994.png)